N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole moiety substituted with an acetamide group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
The compound N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-methylindole with ethyl bromoacetate, followed by hydrolysis and subsequent acylation with acetic anhydride. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: An indole derivative with potential pharmacological activities.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHAQSQWEBBVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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